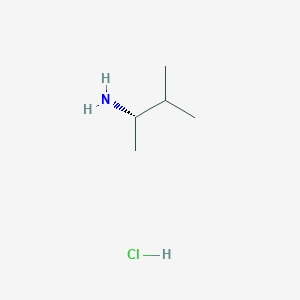

(S)-3-Methyl-2-butylamine Hydrochloride

説明

Significance of Chiral Amines in Contemporary Organic Synthesis and Materials Science

Chiral amines are indispensable building blocks and intermediates in the chemical and pharmaceutical industries. openaccessgovernment.orgresearchgate.net Their significance stems from their widespread presence in a vast array of biologically active compounds, including natural products, agrochemicals, and pharmaceuticals. researchgate.netresearchgate.net It is estimated that approximately 40% of chiral drugs on the market contain a chiral amine as a core structural feature. openaccessgovernment.org

In organic synthesis, chiral amines are utilized in several key roles:

Chiral Building Blocks: They serve as versatile starting materials for the synthesis of complex, enantiomerically pure molecules. researchgate.net

Chiral Auxiliaries: They can be temporarily attached to a substrate molecule to direct the stereochemical outcome of a reaction, after which they are cleaved and recovered.

Catalysts and Ligands: Chiral amines and their derivatives are used to create catalysts for asymmetric reactions, such as hydrogenation and carbon-carbon bond-forming reactions. alfachemic.comacs.org This includes their use as chiral bases in enantioselective deprotonation reactions. sigmaaldrich.com

Resolving Agents: They are employed to separate racemic mixtures of chiral acids through the formation of diastereomeric salts, which can then be separated by physical means like crystallization. sigmaaldrich.com

The development of efficient methods for synthesizing chiral amines, such as asymmetric reductive amination and hydroamination, remains an active area of research, driven by the high demand for these compounds. researchgate.net Beyond pharmaceuticals, chiral amines are also of interest in materials science for the manufacturing of polymers, dyes, and pigments. openaccessgovernment.org

Table 1: Applications of Chiral Amines in Different Fields

| Field | Application |

| Pharmaceuticals | Core components of active pharmaceutical ingredients (APIs). openaccessgovernment.org |

| Agrochemicals | Synthesis of enantiomerically pure pesticides and herbicides. researchgate.net |

| Organic Synthesis | Used as chiral building blocks, auxiliaries, and catalysts. researchgate.netalfachemic.com |

| Materials Science | Manufacturing of specialized polymers and dyes. openaccessgovernment.org |

Historical Context and Early Research on (S)-3-Methyl-2-butylamine as a Chiral Building Block

(S)-3-Methyl-2-butylamine, also known as (S)-2-amino-3-methylbutane, is a simple yet valuable chiral primary amine. cymitquimica.com Its utility in research is primarily as a chiral building block—a readily available, enantiomerically pure molecule used to construct more complex chiral structures. sigmaaldrich.com The historical application of such amines is rooted in the broader development of asymmetric synthesis, where chemists sought reliable methods to introduce a specific stereochemistry into a target molecule.

A significant example illustrating the role of (S)-3-Methyl-2-butylamine is its use in the synthesis of the diazoxide (B193173) analog BPDZ-44. BPDZ-44 was identified as a tissue-selective ATP-sensitive potassium channel opener, a function relevant to physiological processes like insulin (B600854) release and muscle contractility. sigmaaldrich.com The straightforward synthesis of BPDZ-44 utilized (S)-3-Methyl-2-butylamine as a key chiral component, demonstrating the compound's effectiveness in transferring its stereochemical information to a more complex and biologically active molecule. sigmaaldrich.com This application highlights the research trajectory of using simple, inexpensive chiral molecules as foundational elements for the synthesis of high-value, enantiopure compounds.

Structural Characteristics of (S)-3-Methyl-2-butylamine Hydrochloride Pertinent to Stereochemistry and Reactivity

The chemical identity and utility of (S)-3-Methyl-2-butylamine Hydrochloride are defined by its specific molecular structure. The compound consists of a butyl chain with a methyl group at the third carbon and an amine group at the second carbon. nist.gov The hydrochloride salt is formed by the protonation of the basic amine group by hydrochloric acid.

Key Structural Features:

Chiral Center: The carbon atom at the second position (C2), which is bonded to the amino group, a hydrogen atom, a methyl group, and an isopropyl group, is a stereocenter.

Stereochemistry: The "(S)" designation specifies the absolute configuration of the substituents around this chiral center according to the Cahn-Ingold-Prelog priority rules. This defined three-dimensional arrangement is crucial for its function in asymmetric synthesis.

Primary Amine: The presence of the -NH2 group (which becomes -NH3+ in the hydrochloride salt) makes the molecule basic and nucleophilic, allowing it to participate in a wide range of chemical reactions. ontosight.ai

Hydrochloride Salt: As a hydrochloride salt, the compound is typically a crystalline solid with increased stability and solubility in polar solvents compared to its free amine form.

The reactivity of (S)-3-Methyl-2-butylamine is governed by the primary amine functional group. The steric hindrance provided by the adjacent isopropyl group can influence the accessibility of the amine's lone pair of electrons, affecting its nucleophilicity and the stereochemical outcome of reactions in which it participates.

Table 2: Chemical and Physical Properties of (S)-3-Methyl-2-butylamine and its Hydrochloride Salt

| Property | (S)-3-Methyl-2-butylamine (Free Amine) | (S)-3-Methyl-2-butylamine Hydrochloride |

| Molecular Formula | C5H13N chemspider.com | C5H14ClN chemicalbook.com |

| Molecular Weight | 87.166 g/mol chemspider.com | 123.624 g/mol chemicalbook.com |

| CAS Number | 22526-46-1 chemspider.com | 31519-53-6 chemicalbook.com |

| Stereochemistry | (S)-configuration at C2 | (S)-configuration at C2 |

| Functional Group | Primary Amine (-NH2) | Primary Ammonium (B1175870) (-NH3+) |

Overview of Academic Research Trajectories for (S)-3-Methyl-2-butylamine Hydrochloride

Academic research involving (S)-3-Methyl-2-butylamine Hydrochloride has primarily focused on its application in asymmetric organic synthesis. The compound is part of a toolbox of small, inexpensive, and commercially available chiral molecules that serve as convenient sources of chirality for academic and industrial chemists.

The main research trajectories include:

Chiral Building Block for Target-Oriented Synthesis: As demonstrated in the synthesis of BPDZ-44, a major research avenue is the incorporation of the (S)-3-methylbutan-2-yl moiety into larger, more complex molecules, particularly those with potential pharmaceutical activity. sigmaaldrich.com This approach leverages the compound's defined stereocenter to ensure the final product is obtained as a single enantiomer.

Development of Chiral Ligands and Catalysts: Researchers utilize simple chiral amines like (S)-3-Methyl-2-butylamine as starting materials to synthesize more elaborate chiral ligands. These ligands can then be coordinated with metal centers to create catalysts for a wide range of enantioselective transformations, such as asymmetric hydrogenation, allylic substitution, and conjugate additions.

Studies in Diastereoselective Reactions: The amine can be reacted with racemic compounds to form diastereomers, which possess different physical properties and can be separated. While classic resolution is one application, this principle is also used to study the mechanisms of diastereoselective reactions and to develop new synthetic methodologies.

特性

IUPAC Name |

(2S)-3-methylbutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N.ClH/c1-4(2)5(3)6;/h4-5H,6H2,1-3H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOBXILUTBVQOQ-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 3 Methyl 2 Butylamine Hydrochloride and Analogues

Asymmetric Synthesis Approaches to Chiral Butylamines

The development of asymmetric methods to access chiral amines has revolutionized their production, moving from classical resolution techniques to more efficient and atom-economical catalytic and stoichiometric approaches. These methods rely on the transfer of chirality from a catalyst or a covalently bound chiral auxiliary to a prochiral substrate.

Enantioselective Catalytic Routes

Catalytic methods offer the advantage of using a substoichiometric amount of a chiral entity to generate a large quantity of an enantiomerically enriched product. Various catalytic systems have been developed for the synthesis of chiral amines, including those applicable to the synthesis of (S)-3-Methyl-2-butylamine.

Asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for the preparation of α-chiral amines. nih.govacs.org This approach involves the reduction of a C=N double bond using molecular hydrogen in the presence of a chiral transition metal catalyst, typically based on iridium, rhodium, or ruthenium. nih.govacs.orgrsc.org The success of the reaction hinges on the design of the chiral ligand, which coordinates to the metal center and directs the stereochemical outcome of the hydrogenation.

For the synthesis of (S)-3-Methyl-2-butylamine, the corresponding prochiral imine, such as N-benzyl-3-methylbutan-2-imine, would be the substrate. The choice of catalyst is crucial; for instance, iridium catalysts with chiral diphosphine ligands like f-BINAPHANE have been effective in the hydrogenation of N-alkyl imines, yielding chiral amines with enantiomeric excesses (ee) up to 90%. acs.org Similarly, rhodium catalysts paired with bisphosphine-thiourea ligands have demonstrated high efficiency in the asymmetric hydrogenation of unprotected N-H imines, achieving up to 97% yield and 95% ee for various substrates. nih.gov

| Catalyst System | Substrate Type | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference |

| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Toluene | 50 | 25 | >99 | 90 | acs.org |

| Rh/bisphosphine-thiourea | Unprotected N-H imines | Toluene | 10 | 25 | 95 | 94 | nih.gov |

This table presents data for analogous asymmetric hydrogenation reactions of imines, illustrating the potential for synthesizing chiral amines like (S)-3-Methyl-2-butylamine.

The mechanism of these reactions generally involves the coordination of the imine to the chiral metal complex, followed by the stereoselective transfer of a hydride from the metal to the imine carbon and subsequent protonolysis to release the chiral amine. The steric and electronic properties of the ligand create a chiral environment that favors the formation of one enantiomer over the other.

Asymmetric hydroamination, the direct addition of an N-H bond across a carbon-carbon double bond, represents a highly atom-economical route to chiral amines. nih.gov For the synthesis of (S)-3-Methyl-2-butylamine, this would involve the hydroamination of an alkene such as 3-methyl-1-butene. This reaction can be catalyzed by various transition metal complexes, including those based on copper.

A notable example is the copper-catalyzed hydroamination of unactivated internal olefins, which can produce α-branched amines with high enantiomeric excess (≥96% ee). nih.gov These reactions often employ a silane (B1218182) as a hydride source and a chiral phosphine (B1218219) ligand, such as (S)-DTBM-SEGPHOS, to control the stereochemistry. The reaction proceeds through a hydrocupration of the olefin, followed by a reaction with an electrophilic aminating agent.

| Catalyst System | Alkene Substrate | Aminating Reagent | Silane | Temp (°C) | Yield (%) | ee (%) | Reference |

| Cu(OAc)₂ / (S)-DTBM-SEGPHOS | trans-2-Butene | Hydroxylamine esters | (MeO)₂MeSiH | 45 | 70-93 | 96-98 | nih.gov |

| (S)-4₂ / AgOTf | 1-Octene | 1-Methyl-imidazolidin-2-one | - | 100 | 86 | 76 | nih.gov |

This table showcases results from asymmetric hydroamination of analogous alkenes, demonstrating the potential for synthesizing (S)-3-Methyl-2-butylamine from 3-methyl-1-butene.

The development of catalysts for the asymmetric hydroamination of unactivated alkenes remains a significant challenge due to issues of regioselectivity and enantioselectivity. However, recent advances have shown promise in overcoming these hurdles, making it a potentially viable route for the synthesis of chiral butylamines.

The addition of organometallic reagents to chiral N-sulfinyl imines is a powerful and widely used method for the asymmetric synthesis of amines. harvard.edunih.govwikipedia.org This approach utilizes the chiral sulfinyl group, typically a tert-butanesulfinyl group, as a chiral auxiliary to direct the stereoselective addition of a nucleophile to the imine carbon.

For the synthesis of (S)-3-Methyl-2-butylamine, the process would begin with the condensation of 3-methyl-2-butanone (B44728) with (R)-tert-butanesulfinamide to form the corresponding N-tert-butanesulfinyl ketimine. Subsequent addition of a methyl nucleophile, such as methylmagnesium bromide (MeMgBr), proceeds with high diastereoselectivity. The stereochemical outcome is dictated by a six-membered ring transition state where the magnesium coordinates to both the sulfinyl oxygen and the imine nitrogen, leading to the preferential formation of one diastereomer. nih.gov The final step involves the removal of the sulfinyl group under acidic conditions, such as with HCl in methanol, to yield the desired (S)-3-Methyl-2-butylamine hydrochloride.

| Imine Substrate | Organometallic Reagent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| (R)-N-(3-methyl-2-butylidene)-tert-butanesulfinamide | MeMgBr | THF | -78 | 85 | >99:1 | harvard.edu |

| N-sulfinyl imines from 4-substituted cyclohexanones | MeMgBr | THF | -78 to -48 | 81-96 | >98:2 | nih.gov |

This table illustrates the high diastereoselectivity achievable in the addition of organometallic reagents to N-tert-butanesulfinyl imines, a key step in the synthesis of chiral amines like (S)-3-Methyl-2-butylamine.

This method is highly reliable and provides access to a wide range of chiral amines with excellent enantiopurity. The commercial availability of both enantiomers of tert-butanesulfinamide further enhances the utility of this methodology.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. acs.orgmbl.or.krkoreascience.kr Transaminases (TAs), also known as aminotransferases, are particularly useful enzymes for this purpose. They catalyze the transfer of an amino group from a donor molecule, such as isopropylamine, to a prochiral ketone, like 3-methyl-2-butanone, to produce the corresponding chiral amine. acs.orgkoreascience.kr

The reaction is driven to completion by using a large excess of the amine donor or by removing the ketone byproduct. Transaminases are highly stereoselective, and both (R)- and (S)-selective enzymes are available, allowing for the synthesis of either enantiomer of the target amine. For example, transaminases such as ATA-113 and ATA-117 have been used for the production of (S)- and (R)-amines, respectively, with excellent conversions (>99%) and enantiomeric excesses (>99%). acs.org

| Enzyme | Ketone Substrate | Amine Donor | Concentration (g/L) | Conversion (%) | ee (%) | Reference |

| ATA-113 ((S)-selective) | Acetophenone | Isopropylamine | 50 | >99 | >99 | acs.org |

| ATA-117 ((R)-selective) | Acetophenone | Isopropylamine | 50 | >99 | >99 | acs.org |

| ω-Transaminase | Various ketones | Isopropylamine | - | - | >99 | koreascience.kr |

This table provides examples of transaminase-catalyzed aminations of ketones, demonstrating the high efficiency and enantioselectivity of this method for producing chiral amines.

Another biocatalytic approach is reductive amination, which combines the amination of a ketone with a reduction step, often using a dehydrogenase enzyme and a cofactor like NADH. wikipedia.orgmdma.chnih.gov This one-pot process can convert a ketone directly to a chiral amine with high enantioselectivity.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemistry of a subsequent reaction. wikipedia.orgnumberanalytics.comharvard.eduresearchgate.net After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality.

In the context of synthesizing (S)-3-Methyl-2-butylamine, a chiral auxiliary can be attached to a precursor molecule to direct a stereoselective reaction. A prime example, as discussed in section 2.1.1.3, is the use of tert-butanesulfinamide. osi.lv In this case, the tert-butanesulfinyl group acts as a chiral auxiliary attached to the imine nitrogen, directing the diastereoselective addition of a nucleophile.

Another class of widely used chiral auxiliaries is the Evans oxazolidinones. nih.govsantiago-lab.com While typically employed for the synthesis of chiral carboxylic acid derivatives, their application can be extended to the synthesis of chiral amines. For instance, an N-acylated Evans auxiliary can undergo stereoselective α-alkylation. Subsequent functional group manipulations, such as a Curtius rearrangement of a derived carboxylic acid, can lead to the formation of a chiral amine.

| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (dr) / ee (%) | Reference |

| tert-Butanesulfinamide | Nucleophilic addition to imine | 3-Methyl-2-butanone imine | >99:1 dr | harvard.edu |

| Evans Oxazolidinone | Aldol Reaction | N-pent-4-enoyl R-Evans phenylalaninol | - | santiago-lab.com |

| Pseudoephenamine | Alkylation | Pseudoephenamine amides | up to >19:1 dr | harvard.edu |

This table highlights the effectiveness of different chiral auxiliaries in controlling stereochemistry in asymmetric synthesis.

The choice of chiral auxiliary depends on the specific transformation and the desired stereochemical outcome. The key advantages of this approach are the high levels of stereocontrol and the often predictable nature of the stereochemical induction.

Classical Chiral Resolution Techniques for Racemic Mixtures

The separation of a racemic mixture—a 50:50 mixture of two enantiomers—into its individual, optically pure components is a process known as chiral resolution. wikipedia.org Since enantiomers possess identical physical properties such as boiling point, melting point, and solubility, their separation is not possible by standard laboratory techniques like distillation or simple recrystallization. libretexts.org Classical resolution circumvents this challenge by converting the enantiomers into diastereomers, which have distinct physical properties and can therefore be separated. libretexts.org

One of the most established and widely used methods for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic base, such as 3-methyl-2-butylamine, with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org The resulting products are two diastereomeric salts ((S)-amine·(R)-acid and (R)-amine·(R)-acid, for example) which, unlike the original enantiomers, have different solubilities in a given solvent system. libretexts.orgmdpi.com

This difference in solubility allows for their separation by fractional crystallization. libretexts.org One of the diastereomeric salts will preferentially crystallize from the solution, while the other remains dissolved. The crystallized salt can then be isolated by filtration. Subsequently, treatment of the isolated diastereomeric salt with a base regenerates the enantiomerically pure amine. libretexts.org The success of this method hinges on the careful selection of both the resolving agent and the crystallization solvent to maximize the solubility difference between the diastereomeric salts. nih.gov

For the resolution of racemic bases, a variety of chiral acids are commonly employed. The choice depends on factors such as availability, cost, and the efficiency of separation for the specific amine.

| Chiral Resolving Agent | Type | Typical Application |

|---|---|---|

| (+)-Tartaric Acid | Natural Acid | Resolution of racemic bases. libretexts.org |

| (-)-Mandelic Acid | Synthetic Acid | Resolution of racemic amines. libretexts.org |

| (+)-Camphor-10-sulfonic Acid | Natural Product Derivative | Resolution of racemic bases. libretexts.org |

| (S)-2-(4-Isobutylphenyl)propionic Acid | Synthetic Acid | Used for resolving analogues like 3-methyl-2-phenylbutylamine. google.com |

A practical example illustrating the importance of process parameters is the resolution of 3-methyl-2-phenylbutylamine, an analogue of the target compound. In this process, (S)-2-(4-isobutylphenyl)propionic acid was used as the resolving agent. google.com Researchers found that using a mixed solvent system of water and 2-propanol was crucial for obtaining the desired (S)-amine diastereomeric salt with high optical purity and in high yield. google.com This highlights that the solvent system is as critical as the resolving agent itself in achieving efficient separation.

Kinetic resolution (KR) is another powerful method for separating enantiomers. This technique relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. mdpi.com One enantiomer reacts significantly faster than the other, allowing for the separation of the reacted enantiomer from the unreacted one. A common application is the enzyme-catalyzed acylation of racemic amines. researchgate.net For instance, lipases such as Candida antarctica lipase (B570770) B (CAL-B) can selectively acylate one enantiomer of an amine, leaving the other enantiomer unreacted and thus resolved. researchgate.net A major limitation of traditional kinetic resolution is that the maximum theoretical yield for the desired enantiomer (either the reacted or unreacted one) is 50%. wikipedia.orgmdpi.com

To overcome this yield limitation, a more advanced strategy known as dynamic kinetic resolution (DKR) has been developed. DKR combines the rapid, selective reaction of one enantiomer (as in KR) with an in-situ process that continuously racemizes the slower-reacting enantiomer. mdpi.com This racemization step converts the "undesired" enantiomer back into the racemic mixture, making it available for the selective forward reaction. Consequently, DKR can theoretically convert 100% of the starting racemic material into a single, enantiomerically pure product. nih.gov

Advanced DKR processes often employ enzymes for the resolution step due to their high enantioselectivity. For example, a DKR of a racemic amine could involve a transaminase enzyme for the stereoselective conversion, coupled with a chemical or physical process that ensures the starting material remains racemic throughout the reaction. researchgate.net

| Feature | Kinetic Resolution (KR) | Dynamic Kinetic Resolution (DKR) |

|---|---|---|

| Principle | Different reaction rates of enantiomers with a chiral catalyst/reagent. mdpi.com | Combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer. mdpi.com |

| Maximum Theoretical Yield | 50%. mdpi.com | 100%. nih.gov |

| Common Catalysts | Enzymes (e.g., Lipases), Chiral Metal Complexes. researchgate.net | Enzymes (e.g., Transaminases) paired with a racemization catalyst/condition. researchgate.net |

| Complexity | Simpler to implement. | More complex, requires compatible resolution and racemization conditions. |

Optimization of Reaction Conditions and Process Development for Enantiopure Production

Transitioning a synthetic route from a laboratory-scale procedure to an industrial-scale process requires rigorous optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. The goal is to maximize the yield and purity (both chemical and enantiomeric) of the final product, (S)-3-Methyl-2-butylamine hydrochloride. nih.gov

Process development involves a systematic study of various reaction parameters. For a diastereomeric salt resolution, key variables include the choice and stoichiometry of the resolving agent, the solvent or solvent mixture, temperature profiles for crystallization and cooling, and reaction time. google.com For instance, adjusting the cooling rate during crystallization can significantly affect the crystal size and purity of the diastereomeric salt. Similarly, in an enzymatic resolution, parameters such as pH, temperature, substrate concentration, and enzyme loading must be fine-tuned to achieve optimal catalytic activity and selectivity. researchgate.net

A comprehensive optimization study, such as that performed for the synthesis of levobupivacaine (B138063) hydrochloride, demonstrates this principle. nih.gov The process involved:

Reagent and Solvent Screening: Evaluating different reagents and solvents to find the combination that gives the highest yield and purity.

Temperature and Concentration Control: Defining the optimal temperature and concentration ranges to control the reaction rate and minimize side-product formation.

Safety Assessment: Utilizing tools like reaction calorimetry (RC) and accelerating rate calorimetry (ARC) to identify potential thermal hazards and ensure the process is safe for large-scale production. nih.gov

These optimization efforts lead to a more robust, reproducible, and economically viable manufacturing process.

| Parameter | Impact on the Process | Optimization Goal |

|---|---|---|

| Solvent System | Affects solubility of reactants and diastereomeric salts, influencing crystallization efficiency. google.com | Maximize solubility difference between diastereomers; facilitate product isolation. |

| Temperature | Controls reaction rate, enzyme activity, and crystallization kinetics. nih.gov | Achieve desired reaction rate while minimizing degradation or side reactions. |

| Reagent Concentration | Influences reaction kinetics and equilibrium. | Use the minimum effective amount of reagents to maximize efficiency and reduce cost. |

| Reaction Time | Determines the extent of reaction completion. | Minimize batch time without compromising yield or purity. nih.gov |

Green Chemistry Principles in (S)-3-Methyl-2-butylamine Hydrochloride Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. acs.org Applying these principles to the synthesis of (S)-3-Methyl-2-butylamine hydrochloride is essential for modern pharmaceutical manufacturing.

Key strategies for a greener synthesis include:

Solvent Selection: Traditional organic synthesis often uses hazardous solvents like dichloromethane (B109758) (DCM) or N-methylpyrrolidinone (NMP). acs.org A core green chemistry principle is to replace these with safer, more environmentally friendly alternatives. For example, bio-based solvents like Cyrene or solvents with better safety profiles like ethyl acetate (B1210297) can be used. acs.org

Waste Minimization: The efficiency of a synthesis can be quantified using metrics like Process Mass Intensity (PMI) and E-Factor. PMI is the total mass of materials used (water, solvents, reagents) per unit mass of the final product, while the E-Factor is the mass of waste produced per unit mass of the product. acs.org A greener process aims to minimize these values by improving atom economy, reducing the use of excess reagents, and recycling solvents.

Use of Catalysis: Catalytic reactions are inherently greener than stoichiometric ones because they reduce waste. Enzymes, as biocatalysts, are particularly advantageous as they operate under mild conditions (room temperature and neutral pH), are highly selective, and are biodegradable. researchgate.net

Energy Efficiency: Designing processes that can be run at ambient temperature and pressure reduces energy consumption, lowering both the environmental impact and operational costs.

By integrating these principles, the synthesis of (S)-3-Methyl-2-butylamine hydrochloride can be made safer, more efficient, and more sustainable.

| Green Chemistry Principle | Application in Chiral Amine Synthesis | Example |

|---|---|---|

| Prevent Waste | Optimize reactions to maximize yield and minimize byproducts. | Improving atom economy by using catalytic methods. |

| Safer Solvents and Auxiliaries | Replace hazardous solvents with greener alternatives. | Substituting NMP with a bio-based solvent like Cyrene. acs.org |

| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure. | Using enzymatic resolutions that function under mild conditions. researchgate.net |

| Use of Catalysis | Employ catalysts instead of stoichiometric reagents to reduce waste. | Using a lipase for kinetic resolution instead of a multi-step chemical process. researchgate.net |

S 3 Methyl 2 Butylamine Hydrochloride As a Chiral Reagent, Ligand, and Intermediate

Applications as a Chiral Building Block in Asymmetric Organic Synthesis

The primary and most documented application of (S)-3-Methyl-2-butylamine hydrochloride is as a chiral building block. In this capacity, the amine's stereocenter is incorporated into a larger molecule, directing the stereochemical outcome of subsequent reactions or becoming a permanent stereogenic feature of the final product.

(S)-3-Methyl-2-butylamine is instrumental in the synthesis of other highly enantioenriched chiral amines and stereodefined organic compounds. A prominent method involves its preparation and use as a chiral auxiliary. For instance, high-yielding and highly diastereoselective methods for 1,2-additions of organometallic reagents to N-tert-butanesulfinyl imines have been developed. In this context, the addition of methylmagnesium bromide to [N(E),S(R)]-2-methyl-N-(2-methylpropylidene)-2-propanesulfinamide yields [S(R)]-2-methyl-N-[(S)-1,2-dimethylpropyl]-2-propanesulfinamide. Subsequent hydrolysis of this sulfinamide product provides the target (S)-3-methyl-2-butanamine hydrochloride in high enantiomeric purity. yale.edu

This strategy highlights how the chirality originating from a sulfinamide group can be effectively transferred to create stereodefined amines like (S)-3-Methyl-2-butylamine. This amine can then be used in further synthetic steps, carrying its stereochemical information forward. The tert-butanesulfinyl group, in particular, has been recognized as an ideal chiral directing group for the asymmetric synthesis of a wide variety of enantioenriched amines. yale.edu

| Reaction | Starting Material | Reagent | Intermediate Product | Final Product |

| Asymmetric Amine Synthesis | [N(E),S(R)]-2-methyl-N-(2-methylpropylidene)-2-propanesulfinamide | 1. Methylmagnesium bromide 2. Acidic Methanolysis | [S(R)]-2-methyl-N-[(S)-1,2-dimethylpropyl]-2-propanesulfinamide | (S)-3-Methyl-2-butylamine Hydrochloride |

Beyond its role in synthesizing other simple amines, (S)-3-Methyl-2-butylamine and its derivatives serve as key chiral intermediates for the construction of more complex and often biologically active molecules. ontosight.ai Chiral amines are crucial components in many pharmaceuticals and agrochemicals, where specific stereoisomers are required for desired efficacy and to avoid off-target effects. yale.edu

The amine's structure can be incorporated into larger molecular scaffolds, providing a reliable source of chirality. For example, derivatives of the 3-methyl-2-butylamine core structure are used as intermediates in the synthesis of complex pharmaceuticals. An example is 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, which is a critical intermediate for the synthesis of Repaglinide, an oral medication for type II diabetes. researchgate.net The synthesis of such intermediates often involves multiple steps where the chiral integrity of the butylamine (B146782) fragment is maintained throughout the process.

The ability to prepare these specific chiral intermediates is vital for the total synthesis of natural products and the development of new drugs. mdpi.comresearchgate.net The (S)-3-Methyl-2-butylamine moiety provides a robust stereochemical anchor from which further complexity can be built.

Role as a Chiral Ligand in Transition Metal Catalysis

The binding of chiral ligands to transition metals creates a chiral environment that can induce stereoselectivity in catalytic reactions. researchgate.net Chiral amines like (S)-3-Methyl-2-butylamine are valuable precursors for the synthesis of such ligands, which are pivotal for developing enantioselective catalytic processes for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.net

The development of effective chiral ligands is a central theme in asymmetric catalysis. The 3-methyl-2-butylamine moiety can be incorporated into various ligand scaffolds. A common strategy involves the reaction of the primary amine with other functional groups to create multidentate ligands, such as Schiff bases (imines), amides, or phosphine-amine derivatives.

For instance, condensation of the amine with a carbonyl compound (an aldehyde or ketone) bearing another coordinating group (like a phosphine (B1218219) or a hydroxyl group) can generate bidentate N,P or N,O ligands. The steric bulk provided by the isopropyl and methyl groups of the amine moiety plays a crucial role in creating a well-defined chiral pocket around the metal center. While many classes of chiral ligands have been developed, the design of new architectures continues to be an active area of research to address challenges in reactivity and selectivity for new chemical transformations. mdpi.com

The mechanism of enantioselection in transition metal catalysis is fundamentally based on the formation of diastereomeric transition states. When a chiral ligand, such as one derived from (S)-3-Methyl-2-butylamine, coordinates to a metal center, it creates a chiral catalytic complex. This complex then interacts with the prochiral substrate.

The approach of the substrate to the metal center is sterically controlled by the ligand's chiral environment. The different substituents on the ligand create energetically non-equivalent pathways for the formation of the product enantiomers. The transition state leading to one enantiomer is favored because it has lower steric hindrance or more favorable electronic interactions compared to the transition state leading to the other enantiomer. The magnitude of this energy difference determines the enantiomeric excess (ee) of the reaction. The bulky nature of the 3-methyl-2-butylamine fragment can effectively shield quadrants of space around the metal, thereby directing the substrate to bind in a specific orientation and leading to high levels of enantioselectivity.

Asymmetric C-C and C-N bond-forming reactions are among the most important transformations in organic synthesis for building molecular complexity. nih.gov Chiral ligands derived from amines are frequently employed in a variety of such transition-metal-catalyzed reactions, including allylic alkylations, Heck reactions, and C-H functionalizations. researchgate.netresearchgate.net

For example, palladium-catalyzed asymmetric allylic alkylation is a powerful method for C-C bond formation, and its success heavily relies on the chiral ligand employed. researchgate.net Ligands containing chiral amine moieties can effectively control the stereochemistry of the nucleophilic attack on the π-allyl-palladium intermediate. Similarly, in C-N bond formation reactions, chiral ligands can direct the enantioselective amination of various substrates. While the general utility of chiral amine-based ligands is well-established, specific, widely-cited examples of ligands derived directly from (S)-3-Methyl-2-butylamine in these catalytic applications are less prevalent in the literature compared to its use as a chiral building block.

Formation and Reactivity of Derived Chiral Imines and Amides

(S)-3-Methyl-2-butylamine hydrochloride is a valuable chiral building block in asymmetric synthesis. Once liberated as the free amine, its primary amine functionality allows for the straightforward formation of chiral imines and amides. These derivatives serve as key intermediates where the stereocenter of the amine auxiliary directs the stereochemical outcome of subsequent bond-forming reactions, enabling the synthesis of enantiomerically enriched molecules.

Chiral Imines: Formation and Diastereoselective Additions

Chiral imines, or Schiff bases, derived from (S)-3-Methyl-2-butylamine are versatile intermediates for the synthesis of other chiral amines.

Formation: The formation of a chiral imine involves the condensation of (S)-3-Methyl-2-butylamine with a prochiral aldehyde or ketone. The reaction is typically carried out under dehydrating conditions to drive the equilibrium toward the imine product. The chiral center on the amine auxiliary imparts stereogenicity to the resulting imine, creating a molecule with a biased facial topography.

Reactivity: The primary reactivity of these chiral imines involves the nucleophilic addition to the electrophilic imine carbon (C=N). The steric bulk of the isopropyl group on the chiral auxiliary effectively shields one face of the imine. Consequently, an incoming nucleophile, such as an organometallic reagent (e.g., Grignard or organolithium) or an enolate, will preferentially attack from the less sterically hindered face. This process, known as 1,2-addition, results in the formation of a new stereocenter with a predictable configuration relative to the auxiliary's chiral center. This strategy is a cornerstone of asymmetric synthesis, allowing for high levels of diastereoselectivity. nih.govbeilstein-journals.org

After the addition, the chiral auxiliary can be cleaved, typically through hydrolysis, to release the newly synthesized, enantiomerically enriched primary amine and recover the (S)-3-Methyl-2-butylamine auxiliary. For example, the diastereoselective addition of a Grignard reagent to an imine is often a key step in the synthesis of complex chiral molecules like tetrahydroquinoline alkaloids. beilstein-journals.org

The table below illustrates the general principle of diastereoselective additions to a chiral imine derived from (S)-3-Methyl-2-butylamine.

Table 1: Illustrative Diastereoselective Nucleophilic Additions to a Chiral Imine This table represents the expected outcomes based on established principles of asymmetric synthesis using chiral imines.

| Imine Substrate (from Aldehyde) | Nucleophile (R'-M) | Expected Major Diastereomer |

| N-Benzylidene-(S)-3-methyl-2-butylamine | Methylmagnesium Bromide | (S)-N-((R)-1-Phenylethyl)-3-methylbutan-2-amine |

| N-Ethylidene-(S)-3-methyl-2-butylamine | Phenylithium | (S)-N-((S)-1-Phenylpropyl)-3-methylbutan-2-amine |

| N-(Propan-2-ylidene)-(S)-3-methyl-2-butylamine | Allylmagnesium Bromide | (S)-N-(1,1,3-Trimethylbut-3-en-1-yl)-3-methylbutan-2-amine |

Chiral Amides: Formation and Diastereoselective Enolate Reactions

When (S)-3-Methyl-2-butylamine is used to form an amide with a carboxylic acid, it becomes a powerful chiral auxiliary for controlling stereochemistry at the α-carbon. This approach is analogous to the well-established use of auxiliaries like pseudoephedrine. harvard.edu

Formation: Chiral amides are synthesized by coupling (S)-3-Methyl-2-butylamine with a carboxylic acid or one of its activated derivatives, such as an acyl chloride or anhydride (B1165640). The resulting amide is a stable compound that can be carried through multiple synthetic steps.

Reactivity: The primary application of these chiral amides is in the diastereoselective alkylation of the α-carbon. The process involves two key steps:

Enolate Formation: The amide is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to selectively deprotonate the α-carbon. This generates a chiral lithium enolate, where the chiral auxiliary dictates the conformation and shields one of the enolate's faces.

Electrophilic Attack: The chiral enolate is then reacted with an electrophile, typically an alkyl halide. The electrophile approaches the enolate from the less sterically hindered face, leading to the formation of a new C-C bond with a high degree of diastereoselectivity. harvard.eduharvard.edu

Following the alkylation, the chiral auxiliary can be removed by hydrolysis (either acidic or basic) to yield the α-substituted carboxylic acid, aldehyde, or ketone in high enantiomeric purity. harvard.edu This method is particularly effective for the synthesis of α-quaternary carbon centers, which are often challenging to construct. harvard.eduharvard.edu

The following table presents research findings on the highly diastereoselective alkylation of amides derived from pseudoephenamine, a structurally related chiral auxiliary, which demonstrates the effectiveness of this synthetic strategy. harvard.edunih.gov

Table 2: Diastereoselective Alkylation of Chiral Amide Enolates Using a Pseudoephenamine Auxiliary (Data demonstrates the principle of reactivity applicable to amides from (S)-3-Methyl-2-butylamine)

| Amide Substrate | Base | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |

| Propanamide | LiHMDS | Benzyl Bromide | 99% | >99:1 |

| Propanamide | LiHMDS | Methyl Iodide | 99% | 98:2 |

| Propanamide | LiHMDS | Allyl Iodide | 97% | >99:1 |

| Phenylacetamide | LiHMDS | Ethyl Iodide | 95% | >99:1 |

Advanced Spectroscopic and Structural Characterization of S 3 Methyl 2 Butylamine Hydrochloride and Its Derivatives

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Studies

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic methods that measure the differential absorption of left and right circularly polarized light by chiral molecules. rsc.orgnih.gov These techniques are exceptionally sensitive to the three-dimensional arrangement of atoms, making them ideal for studying stereochemistry. rsc.org

The absolute configuration (AC) of a chiral molecule, which describes the definitive spatial arrangement of its atoms (i.e., R or S), is a fundamental aspect of its chemical identity. VCD has emerged as a reliable alternative to X-ray crystallography for determining the AC of molecules in solution, including liquids and oils that are difficult to crystallize. americanlaboratory.comresearchgate.net

The methodology involves a comparison between the experimental VCD spectrum of a sample and a spectrum predicted through quantum-mechanical calculations, typically using density functional theory (DFT). nih.gov A VCD spectrum is calculated for one of the enantiomers (e.g., the S-enantiomer). If the signs and relative intensities of the major bands in the calculated spectrum match those of the experimental spectrum, the absolute configuration of the sample is confidently assigned as the one used in the calculation. americanlaboratory.com If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite configuration. nih.gov This robust protocol has been successfully applied to a wide range of chiral molecules, including complex natural products and conformationally flexible compounds. nih.govresearchgate.net For (S)-3-Methyl-2-butylamine Hydrochloride, this method provides unambiguous confirmation of the 'S' configuration at its stereocenter by correlating its unique VCD fingerprint with theoretical predictions.

By comparing the experimental VCD spectrum with a Boltzmann-averaged spectrum calculated from the predicted spectra of all low-energy conformers, detailed information about the predominant solution-state structures can be obtained. researchgate.netnih.gov Furthermore, solute-solvent interactions, such as hydrogen bonding between the ammonium (B1175870) group of the hydrochloride salt and solvent molecules, can significantly influence the conformational equilibrium. americanlaboratory.com These interactions are reflected in the VCD spectrum, providing insights into how the molecule orients and interacts with its local environment, which is crucial for understanding its behavior in solution-based applications.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in chemistry. Advanced NMR methods provide detailed information about molecular connectivity, conformation, and dynamics in the solution state.

Assessing the enantiomeric purity, or enantiomeric excess (ee), of a chiral compound is critical in many scientific and industrial contexts. NMR spectroscopy, in conjunction with Chiral Solvating Agents (CSAs), offers a rapid and reliable method for this determination without requiring chromatographic separation. rsc.orgrsc.org

A CSA is an enantiomerically pure compound that interacts with the enantiomers of a chiral analyte to form transient, non-covalent diastereomeric complexes. bohrium.comacs.org These diastereomeric complexes have different NMR spectra. When a CSA is added to a solution of racemic or scalemic 3-Methyl-2-butylamine, distinct signals for the (S) and (R) enantiomers appear in the ¹H NMR spectrum. semanticscholar.org The chemical shift difference (ΔΔδ) between these signals allows for the direct quantification of each enantiomer by integrating the respective peaks. acs.org A variety of CSAs, such as BINOL derivatives, are effective for resolving the signals of primary amines. rsc.orgbohrium.com This method is valued for its simplicity, as the sample is prepared by mixing the analyte and CSA directly in an NMR tube. semanticscholar.org

Table 1: Representative ¹H NMR Data for Enantiomeric Resolution of a Chiral Amine using a Chiral Solvating Agent (CSA) This table is illustrative, showing typical results for a primary amine analogous to 3-Methyl-2-butylamine in the presence of a CSA like (R)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate.

| Analyte Proton | δ (R-enantiomer) [ppm] | δ (S-enantiomer) [ppm] | ΔΔδ [ppm] |

| α-CH | 4.15 | 4.12 | 0.03 |

| β-CH | 2.05 | 2.06 | 0.01 |

| γ-CH₃ | 1.01 | 1.03 | 0.02 |

Data is hypothetical and based on typical values observed in literature for similar compounds.

X-ray Crystallography of (S)-3-Methyl-2-butylamine Hydrochloride Salts and Derived Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state at atomic resolution. nih.govthepharmajournal.com It provides unambiguous information on bond lengths, bond angles, and the absolute configuration of a crystalline material. nih.gov

For (S)-3-Methyl-2-butylamine Hydrochloride, single-crystal X-ray diffraction analysis reveals the exact arrangement of the (S)-3-methyl-2-butylammonium cation and the chloride anion in the crystal lattice. This analysis confirms the 'S' configuration and details the intermolecular interactions, such as the hydrogen bonds between the ammonium group (-NH₃⁺) and the chloride ions (Cl⁻), that govern the crystal packing.

Furthermore, (S)-3-Methyl-2-butylamine can be used as a co-former to create novel crystalline structures known as co-crystals or salts with other molecules, including active pharmaceutical ingredients (APIs). The study of these derived co-crystals by X-ray crystallography is crucial for understanding how the amine interacts with other functional groups (e.g., carboxylic acids, amides) through hydrogen bonding and other non-covalent interactions. researchgate.net This knowledge is fundamental in the field of crystal engineering, where the goal is to design new solid forms of substances with modified physicochemical properties.

Table 2: Illustrative Crystallographic Data for a Chiral Amine Hydrochloride Salt This table presents typical crystallographic parameters that would be obtained from an X-ray diffraction study of a compound like (S)-3-Methyl-2-butylamine Hydrochloride.

| Parameter | Value |

| Chemical Formula | C₅H₁₄ClN |

| Formula Weight | 123.63 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a [Å] | 6.1 |

| b [Å] | 10.5 |

| c [Å] | 12.3 |

| Volume [ų] | 787.0 |

| Z (Molecules/unit cell) | 4 |

| R-factor | 0.045 |

Values are representative and not specific experimental data for the named compound.

Analysis of Supramolecular Interactions and Hydrogen Bonding Networks

The crystal lattice of (S)-3-Methyl-2-butylamine Hydrochloride is primarily organized through a network of strong charge-assisted hydrogen bonds. The protonated primary amine group (-NH₃⁺) serves as a potent hydrogen bond donor, while the chloride ion (Cl⁻) acts as the acceptor. This fundamental interaction is the cornerstone of the supramolecular assembly in simple amine hydrochlorides.

In analogous simple chiral amine hydrochlorides, such as (R)-2-aminobutanamide hydrochloride, the protonated amino group is observed to form hydrogen bonds with both chloride ions and other functional groups present in the molecule. This suggests that in the crystal structure of (S)-3-Methyl-2-butylamine Hydrochloride, the -NH₃⁺ group will be intricately involved in a network of N-H···Cl hydrogen bonds. The geometry and strength of these bonds are critical determinants of the crystal's stability and physical properties.

A representative data table of expected hydrogen bond parameters, based on the crystal structure of the closely related compound (R)-2-aminobutanamide hydrochloride, is presented below. These values provide a reasonable approximation of the types of interactions anticipated in the crystal structure of (S)-3-Methyl-2-butylamine Hydrochloride.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N | H | Cl | ~0.90 | ~2.2 - 2.5 | ~3.1 - 3.4 | ~150 - 175 |

| N | H | Cl | ~0.90 | ~2.2 - 2.5 | ~3.1 - 3.4 | ~150 - 175 |

| N | H | Cl | ~0.90 | ~2.2 - 2.5 | ~3.1 - 3.4 | ~150 - 175 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Polymorphism and Crystal Engineering Studies (if applicable)

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic solids, particularly salts. chemicalbook.com Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. While there are no specific reports on the polymorphism of (S)-3-Methyl-2-butylamine Hydrochloride, it is plausible that this compound could exhibit multiple crystalline forms due to the flexibility of its alkyl chain and the potential for different hydrogen bonding arrangements.

The formation of different polymorphs can often be controlled by varying crystallization conditions such as the choice of solvent, temperature, and rate of cooling. The energetic landscape between different polymorphic forms can be subtle, and the isolation of a specific polymorph can be a significant challenge in pharmaceutical development and materials science.

Crystal engineering provides a strategic approach to control the solid-state structure and properties of crystalline materials. researchgate.net For chiral compounds like (S)-3-Methyl-2-butylamine Hydrochloride, crystal engineering strategies can be employed for purposes such as chiral resolution or the formation of co-crystals with tailored properties. By introducing a chiral co-former, it is possible to form diastereomeric salts that can be separated through crystallization. This is a common and effective method for resolving racemic mixtures of amines.

Furthermore, the formation of cocrystals, where the amine hydrochloride is co-crystallized with a neutral guest molecule, can be used to modify the physical properties of the solid. This strategy relies on the design of robust supramolecular synthons, which are predictable and reliable patterns of intermolecular interactions. In the case of amine hydrochlorides, the strong N-H···Cl hydrogen bonds can be complemented by other interactions with a co-former to generate novel crystalline structures with desired characteristics.

Computational and Theoretical Studies on S 3 Methyl 2 Butylamine Hydrochloride Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of a molecule. This information is fundamental to understanding its stability, reactivity, and spectroscopic properties. Methods like Density Functional Theory (DFT) are often employed to provide a balance between accuracy and computational cost, making them suitable for studying molecules of this size.

Conformational analysis is the study of the different three-dimensional arrangements (conformations) a molecule can adopt by rotation around its single bonds, and the energy associated with each. libretexts.orglumenlearning.com For (S)-3-Methyl-2-butylamine Hydrochloride, rotations around the C2-C3 and C2-N bonds are of particular interest. By systematically rotating these bonds and calculating the potential energy at each step, an energy landscape can be mapped.

| Dihedral Angle (H-C2-C3-H) | Conformation | Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| 60° | Staggered (Gauche) | 0.0 | Gauche interaction between C1-methyl and C4-methyl |

| 120° | Eclipsed | 3.5 | Eclipsing H/CH3 and CH3/CH3 interactions |

| 180° | Staggered (Anti) | -0.9 | Anti-periplanar arrangement of largest groups |

| 240° | Eclipsed | 3.8 | Eclipsing H/CH3 and H/H interactions |

| 300° | Staggered (Gauche) | 0.2 | Gauche interaction between C1-methyl and C4-methyl |

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental results to confirm the structure and absolute configuration of a chiral molecule.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Theoretical VCD spectra can be calculated for a specific enantiomer, such as (S)-3-Methyl-2-butylamine. By comparing the calculated spectrum with the experimental one, the absolute configuration of the molecule can be unambiguously determined.

Nuclear Magnetic Resonance (NMR): NMR chemical shifts are highly sensitive to the local electronic environment of each nucleus. Computational models can predict the ¹H and ¹³C NMR chemical shifts for a given molecular structure. The accuracy of these predictions is often enhanced when calculations are performed on the lowest-energy conformers and averaged based on their Boltzmann population. A strong correlation between the predicted and observed chemical shifts provides high confidence in the structural assignment.

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (Methyl on C2) | 15.2 | 15.5 |

| C2 (CH-NH3+) | 55.8 | 56.1 |

| C3 (CH) | 32.5 | 32.9 |

| C4 (Isopropyl Methyl) | 18.9 | 19.2 |

| C5 (Isopropyl Methyl) | 19.1 | 19.4 |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information on static molecules, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and intermolecular interactions over time.

The presence of a solvent can significantly influence the conformational preferences of a molecule. For (S)-3-Methyl-2-butylamine Hydrochloride, which is an ionic salt, interactions with polar solvents like water are particularly important. MD simulations with explicit solvent models can reveal how water molecules form a hydration shell around the ammonium (B1175870) cation and the chloride anion. These simulations can demonstrate how hydrogen bonding between the ammonium group and water molecules stabilizes certain conformations over others, potentially shifting the conformational equilibrium compared to the gas phase.

(S)-3-Methyl-2-butylamine can act as a chiral ligand or a reactant in catalytic processes. MD simulations are used to model the interaction of the amine with a catalytic species, such as a metal complex or the active site of an enzyme. mdpi.com These simulations can identify the primary binding modes and key intermolecular interactions, like hydrogen bonds or van der Waals forces, that are responsible for the stability of the reactant-catalyst complex. Furthermore, by combining MD with quantum mechanics (QM/MM methods), one can simulate the formation of transition states, providing insight into the enantioselectivity of a reaction. nih.gov

Reaction Mechanism Elucidation through Computational Methods

Computational methods are essential for elucidating reaction mechanisms by mapping the entire potential energy surface of a chemical reaction. nih.gov This involves identifying and calculating the energies of reactants, intermediates, transition states, and products.

For reactions involving (S)-3-Methyl-2-butylamine, such as N-alkylation or its use in asymmetric synthesis, computational studies can be used to explore different possible pathways. By calculating the activation energy (the energy barrier of the transition state) for each step, the most favorable reaction mechanism can be determined. nih.gov For instance, in a study of propylamine (B44156) decomposition, computational methods were used to evaluate multiple dehydrogenation pathways, identifying the one with the lowest activation barrier as the most likely mechanism. nih.gov A similar approach for (S)-3-Methyl-2-butylamine Hydrochloride would allow researchers to predict its reactivity and the stereochemical outcome of its reactions.

| Reaction Species | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | (S)-3-Methyl-2-butylamine + Electrophile | 0.0 |

| Transition State 1 (TS1) | Formation of intermediate | +15.7 |

| Intermediate | Covalent intermediate species | -5.2 |

| Transition State 2 (TS2) | Proton transfer | +10.1 |

| Products | Final N-substituted product + byproduct | -12.8 |

Analytical Methodologies for Enantiomeric Purity and Quantification in Research

Chiral Chromatography Techniques

Chiral chromatography is the cornerstone for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) or a chiral additive in the mobile phase to create a diastereomeric interaction with the enantiomers, leading to differential retention times and, thus, separation.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the enantioseparation of primary amines. The success of this method hinges on the selection of an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving a broad range of chiral compounds, including amines. These CSPs often operate in normal-phase, reversed-phase, or polar organic modes. For primary amines, which can exhibit strong interactions with residual silanol (B1196071) groups on the silica (B1680970) support, leading to poor peak shape, mobile phase additives are crucial. Acidic additives are often employed to improve peak symmetry and resolution.

Another important class of CSPs for primary amines is based on crown ethers. Chiral crown ether-based stationary phases are highly effective for the resolution of racemic compounds containing primary amino groups. The separation mechanism involves the formation of diastereomeric complexes between the protonated primary amino group of the analyte and the chiral cavity of the crown ether. The stability of these complexes differs for each enantiomer, allowing for their separation. These columns typically use acidic mobile phases to ensure the amine is protonated. nih.govnih.govchromatographyonline.com

Cyclofructan-based CSPs have also emerged as a powerful tool for the enantiomeric separation of primary amines, sometimes showing superior performance to polysaccharide-based phases. chromatographyonline.comnih.govnih.gov A study on the separation of 3,3-dimethyl-2-butylamine, a structurally similar compound, utilized a derivatization approach with 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) followed by separation on a Chiralpak IE column (a cellulose-based CSP). This method achieved baseline separation, demonstrating the utility of polysaccharide-based CSPs for this class of compounds. researchgate.netresearchgate.net

| Parameter | Condition |

|---|---|

| Stationary Phase | Polysaccharide-based (e.g., Chiralpak IE) or Crown Ether-based (e.g., Crownpak CR(+)) |

| Mobile Phase | Heptane/Alcohol (Normal Phase) or Acetonitrile/Alcohol (Polar Organic) |

| Additives | Acidic (e.g., Trifluoroacetic acid) or Basic (e.g., Butylamine (B146782) for polysaccharide CSPs) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV or Fluorescence (if derivatized) |

Gas Chromatography (GC) is another powerful technique for the enantiomeric separation of volatile chiral compounds. For primary amines like 3-Methyl-2-butylamine, direct analysis can be challenging due to their polarity, which can lead to peak tailing and poor resolution. Therefore, derivatization is a common prerequisite for successful chiral GC analysis.

The most widely used chiral stationary phases for GC are based on cyclodextrin (B1172386) derivatives. wiley.commst.eduresearchgate.netresearchgate.netrsc.org These CSPs are capable of forming transient diastereomeric inclusion complexes with the enantiomers of the analyte. The stability of these complexes is dependent on the three-dimensional structure of the analyte, leading to different retention times for the enantiomers. The choice of the specific cyclodextrin derivative and the operating conditions, such as temperature and carrier gas flow rate, are critical for achieving optimal separation. wiley.comgcms.cz For aliphatic amines, derivatization with reagents like trifluoroacetic anhydride (B1165640) is often performed to increase volatility and improve chromatographic performance. nih.gov

| Parameter | Condition |

|---|---|

| Stationary Phase | Derivatized Cyclodextrin (e.g., Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin) |

| Column | Fused Silica Capillary Column |

| Carrier Gas | Hydrogen or Helium |

| Temperature Program | Isothermal or temperature gradient, optimized for the specific analyte |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Supercritical Fluid Chromatography (SFC) has gained prominence as a highly efficient technique for chiral separations, often offering advantages in terms of speed and reduced solvent consumption compared to HPLC. chromatographyonline.comresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with the addition of a polar organic modifier like methanol. chromatographyonline.comchromatographyonline.com

For the enantioseparation of primary amines, SFC has proven to be particularly effective. chromatographyonline.comwiley.com Polysaccharide-based and cyclofructan-based CSPs are commonly used in SFC. The addition of additives to the mobile phase is also crucial in SFC to improve peak shape and selectivity. While basic additives are often used with polysaccharide CSPs, a combination of acidic and basic additives has been shown to provide excellent selectivity for primary amines on cyclofructan phases. chromatographyonline.com Crown ether-based CSPs have also been successfully employed in SFC for the rapid enantioseparation of primary amines and amino acids. nih.govwiley.com The low viscosity of the supercritical fluid mobile phase allows for high flow rates, leading to very fast analyses. nih.gov

Derivatization Strategies for Enhanced Enantiomeric Separation and Detection

Derivatization is a chemical modification of the analyte that is often employed to improve its chromatographic properties and/or enhance its detectability. In the context of chiral analysis of (S)-3-Methyl-2-butylamine hydrochloride, derivatization serves two primary purposes: to introduce a chemical group that facilitates better separation on a chiral stationary phase and to add a chromophore or fluorophore for more sensitive detection.

For GC analysis, primary amines are frequently converted to less polar and more volatile derivatives. A common approach is acylation with reagents such as trifluoroacetic anhydride (TFAA) or isopropyl isocyanate. nih.gov These reactions produce stable derivatives that exhibit improved peak shapes and are amenable to separation on chiral cyclodextrin columns. The choice of derivatizing agent can influence the degree of separation, with different derivatives showing varying levels of interaction with the CSP. nih.gov

In HPLC, derivatization is often used to introduce a fluorescent tag to the amine, allowing for highly sensitive detection. Reagents such as 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) or its more reactive analogue, 4-fluoro-7-nitrobenz-2-oxa-1,3-diazole (NBD-F), react with primary amines to form fluorescent derivatives. researchgate.nettcichemicals.com This not only enhances detection limits but can also influence the enantioselective interactions on the CSP. Another strategy is to use a chiral derivatizing agent to form a pair of diastereomers from the enantiomers. These diastereomers can then be separated on a standard, non-chiral stationary phase. nih.govnih.gov

| Technique | Reagent | Purpose |

|---|---|---|

| GC | Trifluoroacetic Anhydride (TFAA) | Increases volatility, improves peak shape |

| GC | Isopropyl Isocyanate | Increases volatility, improves peak shape |

| HPLC | NBD-F (4-Fluoro-7-nitrobenz-2-oxa-1,3-diazole) | Fluorescent labeling for enhanced detection |

| HPLC | o-Phthaldialdehyde (OPA) with a chiral thiol | Forms fluorescent diastereomeric derivatives |

Advanced Spectroscopic Methods for Quantitative Enantiomeric Excess Determination

While chromatography is the primary tool for separating enantiomers, spectroscopic methods offer powerful alternatives for determining enantiomeric excess (ee), often without the need for physical separation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a widely used technique for ee determination. In the presence of a chiral solvating agent (CSA), the enantiomers of a chiral analyte can form transient diastereomeric complexes. These complexes will have slightly different magnetic environments, which can lead to separate, distinguishable signals for each enantiomer in the NMR spectrum. rsc.orgacs.org The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio. BINOL (1,1'-bi-2-naphthol) and its derivatives are common CSAs used for the enantiodifferentiation of chiral amines. rsc.org This method is relatively rapid, as the CSA is simply added to the NMR tube containing the analyte. rsc.org

Circular Dichroism (CD) spectroscopy is another powerful technique for the analysis of chiral compounds. CD measures the differential absorption of left and right circularly polarized light. Enantiomers have mirror-image CD spectra. For quantitative ee determination of chiral amines, a common strategy involves the formation of a complex between the amine and a CD-active host molecule or metal complex. acs.orgnih.gov The intensity of the CD signal is proportional to the concentration of the chiral species, and by creating calibration curves with samples of known enantiomeric composition, the ee of an unknown sample can be determined. acs.orgacs.org This approach can be very rapid and is amenable to high-throughput screening applications. nih.gov

Future Research Directions and Emerging Applications in Chemical Science

Exploration of Novel Catalytic Systems Utilizing (S)-3-Methyl-2-butylamine Derived Ligands

The development of novel catalytic systems is a cornerstone of modern chemical research, with a significant emphasis on asymmetric catalysis to produce enantiomerically pure compounds. Chiral amines, such as (S)-3-Methyl-2-butylamine, are pivotal in this field as they can be readily converted into a diverse range of chiral ligands. ontosight.ai Future research is anticipated to focus on the design and synthesis of new ligands derived from (S)-3-Methyl-2-butylamine for use in a variety of metal-catalyzed reactions.

The unique steric and electronic properties of the 3-methyl-2-butyl group can be exploited to create highly selective catalysts. Researchers are exploring the incorporation of this chiral motif into ligand scaffolds such as phosphines, N-heterocyclic carbenes (NHCs), and oxazolines. These ligands can then be coordinated with transition metals like palladium, rhodium, and iridium to generate catalysts for asymmetric hydrogenation, cross-coupling reactions, and allylic alkylations. researchgate.net

A key area of investigation will be the systematic modification of the ligand structure to fine-tune the catalyst's activity and enantioselectivity. This involves altering the substituents on the amine nitrogen, as well as introducing other functional groups to modulate the ligand's electronic and steric profile. High-throughput screening methods will likely be employed to rapidly evaluate the performance of these new catalyst systems in various asymmetric transformations.

Table 1: Potential Applications of (S)-3-Methyl-2-butylamine Derived Ligands in Asymmetric Catalysis

| Catalytic Reaction | Metal Center | Potential Advantages of (S)-3-Methyl-2-butylamine Derived Ligands |

| Asymmetric Hydrogenation | Rhodium, Iridium | High enantioselectivity due to the defined chiral environment. |

| Asymmetric Cross-Coupling | Palladium, Nickel | Enhanced catalyst stability and activity. |

| Asymmetric Allylic Alkylation | Palladium | Control over regioselectivity and stereoselectivity. |

| Asymmetric C-H Activation | Ruthenium, Palladium | Access to novel chiral scaffolds. |

Integration into Flow Chemistry and Continuous Synthesis Methodologies

The shift from batch to continuous manufacturing processes is a significant trend in the chemical and pharmaceutical industries, driven by the need for safer, more efficient, and scalable synthesis. rsc.org (S)-3-Methyl-2-butylamine Hydrochloride and its derivatives are well-suited for integration into flow chemistry platforms. The use of continuous-flow reactors offers numerous advantages, including precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates.

The integration of in-line analytical techniques, such as HPLC and mass spectrometry, will be crucial for real-time monitoring and optimization of continuous processes involving (S)-3-Methyl-2-butylamine derivatives. This will enable the rapid identification of optimal reaction conditions and ensure consistent product quality. The development of multi-step continuous syntheses, where (S)-3-Methyl-2-butylamine is used in one or more steps, will be a key objective, allowing for the streamlined production of complex chiral molecules.

Development of Advanced Chiral Materials and Supramolecular Assemblies (non-biological)

The field of materials science is increasingly focused on the creation of functional materials with precisely controlled architectures at the molecular level. Chiral molecules, such as (S)-3-Methyl-2-butylamine, can serve as building blocks for the construction of advanced chiral materials and supramolecular assemblies with unique optical, electronic, and catalytic properties. These non-biological materials have potential applications in areas such as chiral recognition, enantioselective separations, and asymmetric catalysis.

Future research will explore the incorporation of (S)-3-Methyl-2-butylamine into various material platforms, including polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). By introducing this chiral component into the material's structure, it is possible to create materials with chiral pores or surfaces that can selectively interact with other chiral molecules.

The self-assembly of (S)-3-Methyl-2-butylamine derivatives into well-defined supramolecular structures is another promising area of investigation. Through non-covalent interactions such as hydrogen bonding and van der Waals forces, these molecules can organize into complex architectures like helices, sheets, and nanotubes. The chirality of the starting material can be transferred to the supramolecular level, resulting in materials with chiroptical properties that could be utilized in optical devices and sensors.

Interdisciplinary Research with Green Chemistry and Sustainable Manufacturing

The principles of green chemistry and sustainable manufacturing are becoming increasingly important in the chemical industry. The use of chiral amines like (S)-3-Methyl-2-butylamine is being evaluated within the framework of developing more environmentally benign and economically viable synthetic processes. nih.gov

Interdisciplinary research at the interface of chemistry, engineering, and biology will be essential for advancing the sustainable production and use of (S)-3-Methyl-2-butylamine. One area of focus is the development of biocatalytic routes to chiral amines, which can offer high selectivity and operate under mild conditions, reducing energy consumption and waste generation.

Table 2: Green Chemistry Metrics for Evaluating the Sustainability of Processes Involving (S)-3-Methyl-2-butylamine

| Green Chemistry Metric | Description | Relevance to (S)-3-Methyl-2-butylamine Processes |

| Atom Economy | A measure of the efficiency of a chemical reaction in converting reactants to products. | Maximizing the incorporation of all materials used in the process into the final product. |

| E-Factor | The mass ratio of waste to desired product. | Minimizing waste generation to reduce environmental impact. |

| Process Mass Intensity (PMI) | The total mass of materials used to produce a certain mass of product. | Reducing the overall material footprint of the synthesis. |

| Solvent and Energy Efficiency | Minimizing the use of solvents and energy in the process. | Developing solvent-free or solvent-recirculating systems and using energy-efficient technologies. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (S)-3-Methyl-2-butylamine Hydrochloride to achieve high enantiomeric purity?

- Methodological Answer : Synthesis optimization involves critical steps such as chiral resolution or asymmetric catalysis to retain the (S)-configuration. Key parameters include:

- Temperature control (e.g., maintaining 0–5°C during amination to minimize racemization) .

- pH adjustments during hydrochloride salt formation (pH ~3–4) to enhance crystallinity and purity .

- Reaction time monitoring via TLC or HPLC to prevent over-reaction and byproduct formation .

- Solvent selection (e.g., ethanol/water mixtures) to improve yield and solubility of intermediates .

Q. What analytical techniques are most suitable for characterizing (S)-3-Methyl-2-butylamine Hydrochloride, and how should data interpretation be standardized?

- Methodological Answer :

- HPLC with chiral columns (e.g., Chiralpak AD-H) to confirm enantiomeric purity .

- NMR spectroscopy (1H/13C) to verify structural integrity, with deuterated D2O as a solvent to resolve amine proton signals .

- Mass spectrometry (ESI-MS) for molecular weight confirmation and detection of impurities .

- Standardized calibration curves and internal standards (e.g., deuterated analogs) should be used to minimize instrumental variability .

Q. How does the hydrochloride salt form influence the stability and solubility of (S)-3-Methyl-2-butylamine in aqueous systems?